molecular formula C12H13FO2 B1300823 1-(3-Fluorophenyl)cyclopentanecarboxylic acid CAS No. 214262-97-2

1-(3-Fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1300823
CAS No.: 214262-97-2
M. Wt: 208.23 g/mol
InChI Key: RLAKVCCLVVITLS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13FO2. It is a fluorinated derivative of cyclopentanecarboxylic acid, where a fluorine atom is substituted at the meta position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 1-(3-Fluorophenyl)cyclopentanecarboxylic acid is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its para- and ortho-substituted analogs, the meta-substituted compound may exhibit different steric and electronic effects, leading to distinct properties and applications .

Properties

IUPAC Name

1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKVCCLVVITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352937
Record name 1-(3-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-97-2
Record name 1-(3-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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